

An In-depth Technical Guide to the Spectroscopic Data of Furfuryl Methyl Sulfide

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Compound of Interest

Compound Name: *Furfuryl methyl sulfide*

Cat. No.: *B074786*

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This technical guide provides a comprehensive overview of the spectroscopic data for **furfuryl methyl sulfide** (CAS No. 1438-91-1), a key organosulfur compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data

The spectroscopic data for **furfuryl methyl sulfide** is summarized in the tables below, providing a clear reference for compound identification and characterization.

Table 1: ^1H NMR Spectroscopic Data for **Furfuryl Methyl Sulfide**[\[1\]](#)

Chemical Shift (ppm)	Multiplicity	Assignment
7.36 - 7.33	m	H5 (furan)
6.29	dd	H4 (furan)
6.18	d	H3 (furan)
3.67	s	-CH ₂ -S-
2.06	s	S-CH ₃

Solvent: CDCl_3 , Frequency: 90 MHz

Table 2: ^{13}C NMR Spectroscopic Data for **Furfuryl Methyl Sulfide**[1]

Chemical Shift (ppm)	Assignment
151.75	C2 (furan)
142.05	C5 (furan)
110.34	C4 (furan)
107.33	C3 (furan)
30.34	$-\text{CH}_2\text{-S-}$
15.28	S-CH_3

Solvent: CDCl_3 , Frequency: 22.53 MHz

Table 3: Key IR Absorption Bands for **Furfuryl Methyl Sulfide**[2]

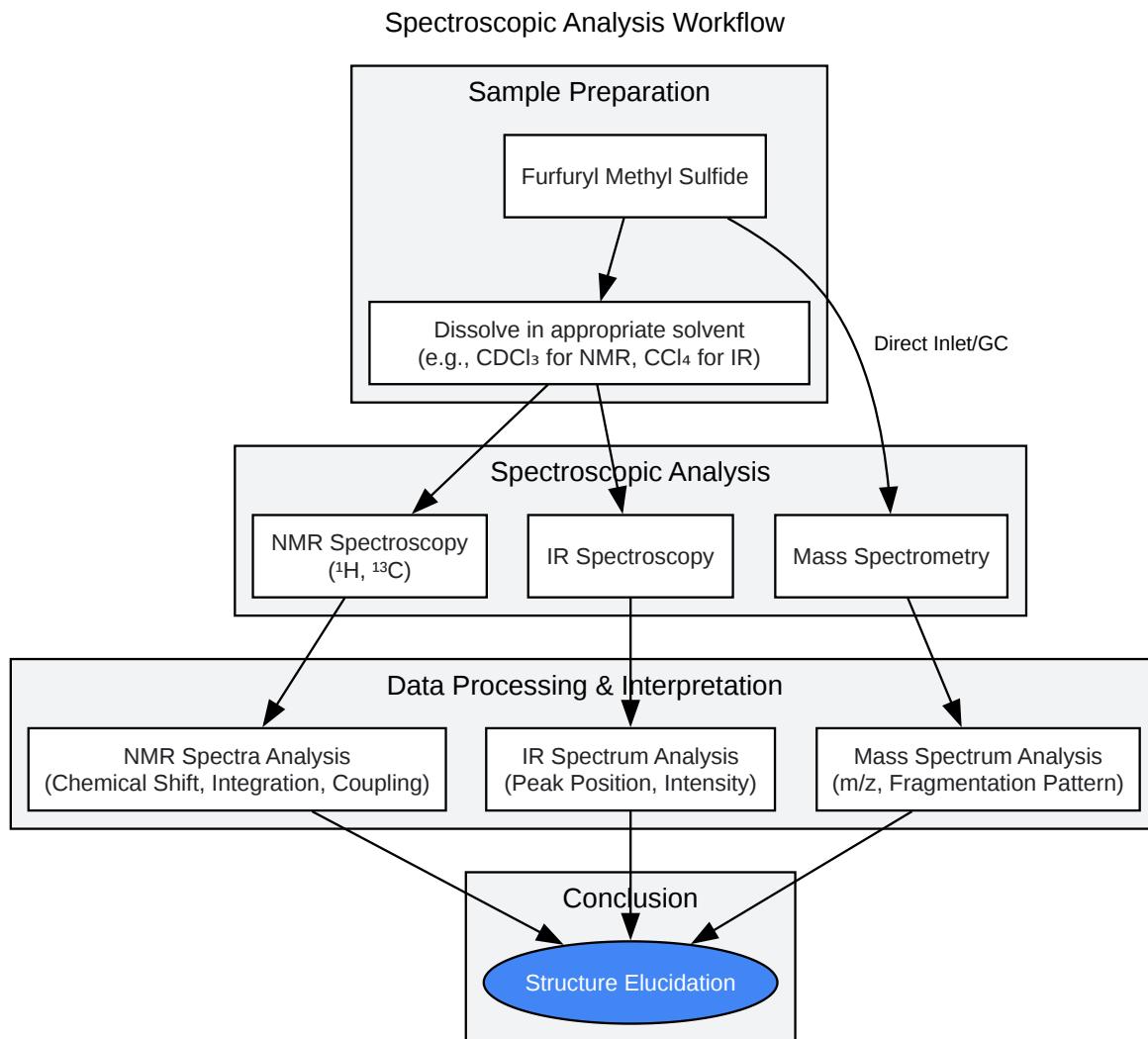
Wavenumber (cm^{-1})	Vibration Type	Functional Group
3165 - 3115	C-H Stretch	Furan Ring
1577 - 1558	C=C Stretch	Furan Ring
1511 - 1504	C=C Stretch	Furan Ring
1130	Furfuryl Sulfide Group	
885 - 873	Furan Nucleus	

Table 4: Mass Spectrometry Data (Electron Ionization) for **Furfuryl Methyl Sulfide**[3]

m/z	Relative Intensity	Assignment
128	High	$[M]^+$ (Molecular Ion)
81	High	$[C_5H_5O]^+$ (Furfuryl Cation)
47	Moderate	$[CH_3S]^+$

Experimental Workflow

The general workflow for the spectroscopic analysis of a chemical compound like **furfuryl methyl sulfide** is depicted below.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: For a ^1H NMR spectrum, approximately 5-25 mg of **furfuryl methyl sulfide** is dissolved in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3). For a ^{13}C NMR spectrum, a more concentrated solution of 50-100 mg is prepared. The sample is placed in a clean, dry 5 mm NMR tube. To ensure a homogeneous solution and remove any particulate matter which can affect the magnetic field, the solution is filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Tetramethylsilane (TMS) can be added as an internal standard for chemical shift calibration.
- Instrumentation and Data Acquisition: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent to maintain a stable field. The magnetic field is then shimmed to optimize its homogeneity and achieve high resolution. For a ^1H NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For the less sensitive ^{13}C nucleus, a greater number of scans and a longer acquisition time are typically required.

3.2 Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): As **furfuryl methyl sulfide** is a liquid at room temperature, the spectrum can be conveniently obtained as a neat thin film. A drop of the neat liquid is placed between two polished salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are gently pressed together to form a thin capillary film of the sample.
- Instrumentation and Data Acquisition: The "sandwich" of salt plates containing the sample is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty salt plates is first recorded. Then, the infrared beam is passed through the sample, and the transmitted radiation is measured by a detector. The instrument records an interferogram, which is then mathematically converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.

3.3 Mass Spectrometry (MS)

- Sample Introduction and Ionization: A small amount of the **furfuryl methyl sulfide** sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe. In the ion source, the sample is vaporized in a high vacuum and bombarded with a high-energy beam of electrons (typically 70 eV). This process, known as electron

ionization (EI), ejects an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).

- **Mass Analysis and Detection:** The newly formed ions are accelerated by an electric field and directed into a mass analyzer, which is typically a magnetic sector or a quadrupole. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The separated ions then strike a detector, which generates a signal proportional to the number of ions. The resulting mass spectrum is a plot of relative ion abundance versus m/z . The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides structural information.

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References

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